
EFdA-TP tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP tetrasodium involves multiple steps, starting from the nucleoside analog 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The triphosphate form is achieved through phosphorylation reactions, typically using phosphoryl chloride and a suitable base such as pyridine . The final product, this compound, is obtained by neutralizing the triphosphate with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
EFdA-TP tetrasodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophiles like azides can react with the alkyne group in this compound under copper-catalyzed conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazoles .
Scientific Research Applications
EFdA-TP tetrasodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in inhibiting reverse transcriptase, making it a valuable tool in HIV research.
Medicine: Potential therapeutic applications in antiviral treatments, particularly for HIV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
EFdA-TP tetrasodium exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. The compound acts as a translocation-defective reverse transcriptase inhibitor, preventing the enzyme from moving along the DNA strand . This inhibition occurs through multiple mechanisms, including immediate and delayed chain termination . The 4’-ethynyl group of EFdA-TP fits into a hydrophobic pocket in the reverse transcriptase enzyme, enhancing its inhibitory effects .
Comparison with Similar Compounds
EFdA-TP tetrasodium is unique compared to other nucleoside reverse transcriptase inhibitors due to its high potency and multiple mechanisms of action. Similar compounds include:
Adefovir dipivoxil: Another nucleoside reverse transcriptase inhibitor used for hepatitis B.
Lamivudine: A reverse transcriptase inhibitor used in HIV treatment.
Tenofovir alafenamide: An oral prodrug of tenofovir, used in HIV treatment.
This compound stands out due to its ability to act as both an immediate and delayed chain terminator, providing a robust mechanism for inhibiting reverse transcriptase .
Properties
Molecular Formula |
C12H11FN5Na4O12P3 |
|---|---|
Molecular Weight |
621.12 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15FN5O12P3.4Na/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,12+;;;;/m0..../s1 |
InChI Key |
FNAXCBIZNJRMDE-OCSZSNTDSA-J |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



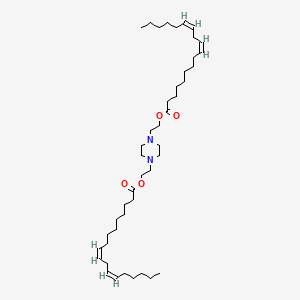



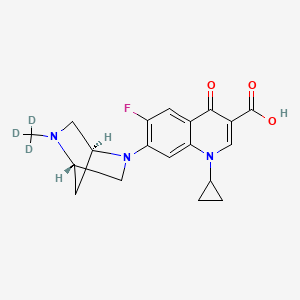
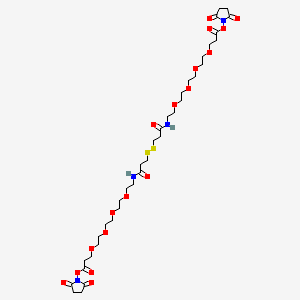
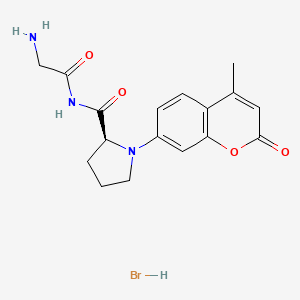
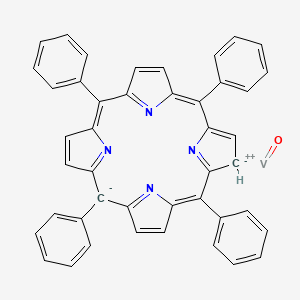

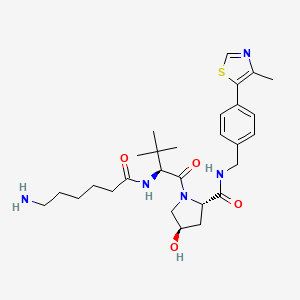

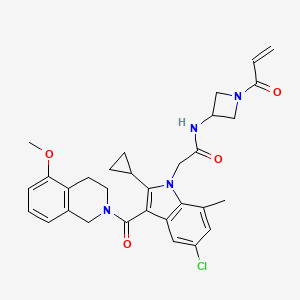
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
